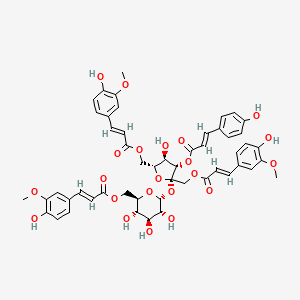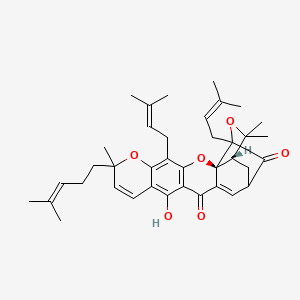![molecular formula C22H26O6 B1251422 (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1251422.png)
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione is a natural polyketide-isoprenoid hybrid compound, also known as a meroterpenoid. It is produced by the bacterium Streptomyces sp. KO-3988. This compound exhibits significant antitumor activity and has been the subject of various scientific studies due to its unique structure and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione is typically isolated from the culture broth of Streptomyces sp. KO-3988. The isolation process involves fermentation of the bacterium in a suitable medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sp. KO-3988. The fermentation broth is then subjected to solvent extraction, and the compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Applications De Recherche Scientifique
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide-isoprenoid hybrid biosynthesis.
Mécanisme D'action
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione exerts its effects through several mechanisms:
Molecular Targets: It targets specific enzymes and proteins involved in cell proliferation and apoptosis.
Pathways Involved: It interferes with the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, which ultimately induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Furaquinocin A: Another polyketide-isoprenoid hybrid with similar antitumor properties.
Furaquinocin B: Exhibits similar biological activities but differs in its structural components.
Furaquinocin C, E, F, G, H: These compounds share a similar core structure but differ in their side chains and functional groups
Uniqueness: (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione is unique due to its specific structural features, including a dihydrofuran ring fused to a polyketide naphthoquinone skeleton. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C22H26O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3/t12-,15-,22-/m1/s1 |
Clé InChI |
HVPDKSONVUABMQ-AVKZDSLQSA-N |
SMILES isomérique |
C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)[C@@H](CC=C(C)C)O |
SMILES canonique |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
Synonymes |
furaquinocin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)




